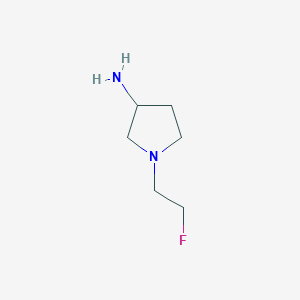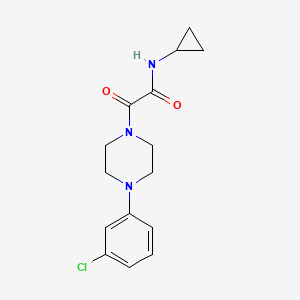
2-(4-(3-chlorophenyl)piperazin-1-yl)-N-cyclopropyl-2-oxoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(4-(3-chlorophenyl)piperazin-1-yl)-N-cyclopropyl-2-oxoacetamide” is a derivative of piperazine . Piperazine derivatives are known to exhibit a wide range of biological and pharmaceutical activities .
Synthesis Analysis
The synthesis of piperazine derivatives has been a subject of interest in recent years. Some methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Aplicaciones Científicas De Investigación
Anticancer and Antituberculosis Activities
Synthetic derivatives related to "2-(4-(3-chlorophenyl)piperazin-1-yl)-N-cyclopropyl-2-oxoacetamide" have been evaluated for their anticancer and antituberculosis properties. A study involving the synthesis and screening of [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives revealed significant anticancer activity against human breast cancer cell lines and notable antituberculosis activity. This highlights the compound's dual therapeutic potential in addressing both cancer and tuberculosis, with certain derivatives demonstrating both anticancer and antituberculosis effects (Mallikarjuna, Padmashali, & Sandeep, 2014).
Antimicrobial and Anticancer Potentials
Another study focused on the synthesis of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives, investigating their antimicrobial and anticancer potentials. The synthesized compounds showed significant antimicrobial activity comparable to standard drugs and moderate anticancer activity, suggesting their potential as a basis for developing new therapeutic agents (Mehta et al., 2019).
Molecular Docking and Biological Properties
The structural, electronic, molecular, and biological properties of closely related compounds, like 4-(3-chlorophenyl)-1-(3-chloropropyl) piperazin-1-ium chloride, were explored through synthesis, molecular docking, and experimental investigations. These compounds displayed potential activity against specific proteins, indicating their potential for drug development (Bhat et al., 2018).
Pharmacological Effects
While some studies have focused on the pharmacological properties of related compounds, such as ketamine derivatives, these investigations explore the broader chemical family's potential in medical applications, including pain management and anesthetic properties. However, it is essential to note the exclusion of drug use, dosage, and side effects as per the requirements (Chen, 1969).
Direcciones Futuras
The future directions for research on “2-(4-(3-chlorophenyl)piperazin-1-yl)-N-cyclopropyl-2-oxoacetamide” and similar compounds could involve further exploration of their potential therapeutic uses. For example, some piperazine derivatives are being investigated for their potential to slow cognitive loss by improving sleep in people with early stage memory loss or dementia .
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact withdopamine receptors , particularly the D4 dopamine receptor . Dopamine receptors play a crucial role in the nervous system, regulating a variety of functions including motor activity, cognition, and reward.
Pharmacokinetics
It is noted that the incorporation of a piperazine ring into biologically active compounds can positively modulate thepharmacokinetic properties of a drug substance .
Propiedades
IUPAC Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-cyclopropyl-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O2/c16-11-2-1-3-13(10-11)18-6-8-19(9-7-18)15(21)14(20)17-12-4-5-12/h1-3,10,12H,4-9H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHEYKDDWFXVHMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

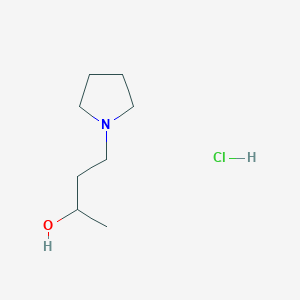

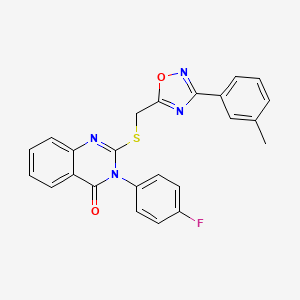
![N-[(5-Cyclopropyl-1,3-oxazol-2-yl)methyl]-N-methylbut-2-ynamide](/img/structure/B2880124.png)
![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-fluoro-N-methylnicotinamide](/img/structure/B2880126.png)
![3-(3-Methylbutyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2880127.png)
![(N,N'-dicyclohexylcarbamimidoyl) 4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoate](/img/structure/B2880129.png)
![2-[3-(3,4-dimethylphenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2880130.png)
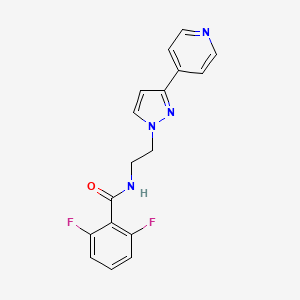
![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine](/img/structure/B2880136.png)
![2-(3,4-Difluoroanilino)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B2880137.png)
![1-[[1-(3-Chloro-4-fluorophenyl)triazol-4-yl]methyl]-4-(4-fluorophenyl)pyrazine-2,3-dione](/img/structure/B2880141.png)
![2-[(4-bromophenyl)sulfonyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2880143.png)
